molecular formula C5H4BrN3O2 B1455615 6-Bromo-2-nitropyridin-3-amine CAS No. 1211333-10-6

6-Bromo-2-nitropyridin-3-amine

Cat. No.: B1455615
CAS No.: 1211333-10-6
M. Wt: 218.01 g/mol
InChI Key: ZPTCUFQLPDXXGM-UHFFFAOYSA-N
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Description

It is a yellow crystalline powder that is soluble in water and other solvents. This compound is known for its diverse range of applications in scientific research and industry.

Preparation Methods

6-Bromo-2-nitropyridin-3-amine can be synthesized through various synthetic routes. One common method involves the reaction of 3-nitropyridine-2-amine with bromine in the presence of a suitable solvent . The reaction conditions typically include moderate temperatures and the use of a catalyst to facilitate the bromination process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .

Chemical Reactions Analysis

6-Bromo-2-nitropyridin-3-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: This compound can participate in substitution reactions where the bromine atom is replaced by other functional groups.

    Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: Although less common, the compound can also undergo oxidation reactions under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with ammonia can yield 3-amino-6-bromopyridine .

Scientific Research Applications

6-Bromo-2-nitropyridin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various pyridine derivatives and other complex organic molecules.

    Biology: The compound is used in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-nitropyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, which can modify its structure and properties. For example, the reduction of the nitro group to an amino group can significantly alter the compound’s reactivity and biological activity .

Comparison with Similar Compounds

6-Bromo-2-nitropyridin-3-amine can be compared with other similar compounds, such as:

    2-Bromo-3-nitropyridine: This compound has a similar structure but differs in the position of the nitro and bromo groups.

    5-Bromo-3-nitropyridine: Another similar compound with the bromo group at the 5-position instead of the 6-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields .

Properties

IUPAC Name

6-bromo-2-nitropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O2/c6-4-2-1-3(7)5(8-4)9(10)11/h1-2H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTCUFQLPDXXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717769
Record name 6-Bromo-2-nitropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211333-10-6
Record name 6-Bromo-2-nitropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-nitropyridin-3-amine
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Synthesis routes and methods

Procedure details

To a stirred suspension of 2-nitro-pyridin-3-ylamine (5.06 g, 36.40 mmol) and sodium acetate (2.99 g, 36.46 mmol) in acetic acid (40 mL), a solution of bromine (2.5 mL, 48.79 mmol) in acetic acid (8 ml) was added drop-wise and the reaction mixture was stirred overnight. The acetic acid was removed under reduced pressure. The residue was cooled to 0° C., neutralized with saturated sodium bicarbonate solution to adjust the pH to ˜7, and extracted with ethyl acetate (4×50 mL). The combined organic extracts were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was triturated with ethyl acetate to afford compound (5) (5.1 g) as a yellow solid.
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
2.99 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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